molecular formula C10H14O3 B1599364 1,4-Dimethoxy-2-(methoxymethyl)benzene CAS No. 103441-37-8

1,4-Dimethoxy-2-(methoxymethyl)benzene

Cat. No.: B1599364
CAS No.: 103441-37-8
M. Wt: 182.22 g/mol
InChI Key: BLXSVSMHJMOYMZ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(methoxymethyl)benzene (CAS: 103441-37-8) is a substituted benzene derivative with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.216 g/mol . Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) of 1.85, indicating moderate lipophilicity, and a polar surface area (PSA) of 27.69 Ų, reflecting its oxygen-rich substituents . The compound features a benzene ring substituted with two methoxy groups at the 1,4-positions and a methoxymethyl group at the 2-position.

Synthetically, it serves as an intermediate in organic chemistry, with upstream precursors such as 2,5-dimethoxybenzyl bromide (CAS: 60732-17-4) and downstream derivatives like 2,5-dimethoxytoluene (CAS: 24599-58-4) . Its methoxymethyl group enhances solubility in polar solvents while maintaining stability under mild reaction conditions.

Properties

IUPAC Name

1,4-dimethoxy-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-7-8-6-9(12-2)4-5-10(8)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXSVSMHJMOYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415634
Record name Benzene, 1,4-dimethoxy-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-37-8
Record name Benzene, 1,4-dimethoxy-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethoxy-2-(methoxymethyl)benzene typically involves the methylation of hydroquinone derivatives. One common method is the reaction of hydroquinone with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of 1,4-Dimethoxy-2-(methoxymethyl)benzene can be achieved through continuous flow processes. These processes often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-(methoxymethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(methoxymethyl)benzene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The methoxy and methoxymethyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 1,4-Dimethoxy-2-(methoxymethyl)benzene with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications/Notes
1,4-Dimethoxy-2-(methoxymethyl)benzene C₁₀H₁₄O₃ 182.216 1.85 -OCH₃ (1,4), -CH₂OCH₃ (2) Intermediate for polymers, pharmaceuticals
1,4-Dimethoxy-2-(1-methylethyl)benzene C₁₁H₁₆O₂ 180.244 N/A -OCH₃ (1,4), -CH(CH₃)₂ (2) Higher lipophilicity (inferred)
1,4-Dimethoxy-2-methyl-5-[(E)-2-nitrovinyl]benzene C₁₂H₁₅NO₄ ~249.26 (calculated) N/A -OCH₃ (1,4), -CH₃ (2), -NO₂-C=CH (5) Electron-deficient ring; nitro group enables electrophilic reactions
(–)-(S)-1,4-Dimethoxy-2-(p-tolylsulfonyl)benzene C₁₅H₁₆O₄S 316.35 (calculated) N/A -OCH₃ (1,4), -SO₂-C₆H₄CH₃ (2) Sulfonyl group enhances reactivity in substitution reactions
2-Methoxy-methyl-p-phenylenediamine C₈H₁₂N₂O 152.20 (calculated) N/A -NH₂ (1,4), -CH₂OCH₃ (2) Basic amines enable dye/polymer synthesis
1,4-Dibromo-2-(dimethoxymethyl)benzene C₉H₁₀Br₂O₂ 322.00 (calculated) N/A -Br (1,4), -C(OCH₃)₂ (2) Bromine substituents facilitate nucleophilic substitutions
1,4-Dimethoxybenzene C₈H₁₀O₂ 138.16 1.44 -OCH₃ (1,4) Simpler structure; lower molecular weight and LogP
Key Observations:
  • Lipophilicity : The target compound’s LogP (1.85) is higher than 1,4-dimethoxybenzene (1.44) due to the additional methoxymethyl group, which adds hydrophobicity without eliminating polar character .
  • Steric Effects : The isopropyl-substituted analog (C₁₁H₁₆O₂) has a lower molecular weight (180.244 vs. 182.216) despite an extra carbon, attributed to fewer oxygen atoms .
  • Electronic Effects: The nitrovinyl group in the C₁₂H₁₅NO₄ derivative introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxymethyl group in the target compound .

Reactivity and Functional Group Influence

  • Methoxymethyl vs. Sulfonyl : The sulfonyl group (–SO₂–) in the p-tolylsulfonyl analog increases electrophilicity at the benzene ring, making it reactive toward nucleophiles, whereas the methoxymethyl group (–CH₂OCH₃) stabilizes the ring through electron donation.
  • Bromine vs. Methoxymethyl : The dibromo derivative is more reactive in SNAr (nucleophilic aromatic substitution) due to bromine’s superior leaving-group ability compared to methoxymethyl.
  • Amine vs. Ether : The diamine analog exhibits basicity and hydrogen-bonding capability, enabling applications in polymer crosslinking, unlike the ether-based target compound.

Biological Activity

1,4-Dimethoxy-2-(methoxymethyl)benzene, also known by its CAS number 103441-37-8, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,4-Dimethoxy-2-(methoxymethyl)benzene is characterized by its methoxy groups and a methoxymethyl side chain, which contribute to its chemical reactivity and biological interactions. The molecular formula is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol.

PropertyValue
Molecular Formula C10H14O3C_{10}H_{14}O_3
Molecular Weight 182.22 g/mol
CAS Number 103441-37-8

The biological activity of 1,4-Dimethoxy-2-(methoxymethyl)benzene can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with methoxy groups often exhibit significant antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cells, potentially preventing cellular damage and aging processes.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects against various pathogens. Its structural similarity to other known antimicrobial agents suggests that it could inhibit bacterial growth by disrupting cell wall synthesis or function.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of related compounds, indicating that 1,4-Dimethoxy-2-(methoxymethyl)benzene may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study investigating the antioxidant properties of various methoxy-substituted phenolic compounds found that 1,4-Dimethoxy-2-(methoxymethyl)benzene demonstrated significant free radical scavenging activity. The compound was effective in reducing lipid peroxidation in vitro, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .

Antimicrobial Effects

In vitro assays conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that 1,4-Dimethoxy-2-(methoxymethyl)benzene exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of 1,4-Dimethoxy-2-(methoxymethyl)benzene resulted in a significant reduction in paw edema compared to the control group. This suggests that the compound may exert anti-inflammatory effects via inhibition of the cyclooxygenase pathway .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1,4-Dimethoxy-2-(methoxymethyl)benzene, it is useful to compare it with structurally similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
1,4-Dimethoxy-2-(methoxymethyl)benzene HighModerateModerate
Resveratrol Very HighHighHigh
Curcumin Very HighModerateVery High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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